Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse range of biological activities and applications in medicinal chemistry. This particular compound features a unique combination of functional groups, including a dimethylamino sulfonyl group, an ethyl pyrrolidinyl moiety, and methoxy and methyl substituents on the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the dimethylamino sulfonyl group through sulfonylation reactions. The ethyl pyrrolidinyl moiety can be introduced via nucleophilic substitution reactions, and the methoxy and methyl groups can be added through methylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product would undergo purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Medicine: The compound could be investigated for its pharmacological properties, such as its potential as a drug candidate for treating specific diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” include other benzamides with different substituents. Examples include:
- Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-methyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-
- Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-ethyl-
Uniqueness
The uniqueness of “Benzamide, 5-(((dimethylamino)sulfonyl)methylamino)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-methyl-” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in research to explore new chemical reactions, biological interactions, and potential therapeutic applications.
Properties
CAS No. |
90763-28-3 |
---|---|
Molecular Formula |
C19H32N4O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(dimethylsulfamoylmethylamino)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-4-methylbenzamide |
InChI |
InChI=1S/C19H32N4O4S/c1-6-23-9-7-8-15(23)12-20-19(24)16-11-17(14(2)10-18(16)27-5)21-13-28(25,26)22(3)4/h10-11,15,21H,6-9,12-13H2,1-5H3,(H,20,24) |
InChI Key |
PNEYMXXDEAQOEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=C(C(=C2)NCS(=O)(=O)N(C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.